molecular formula C13H21N3O3 B066637 tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate CAS No. 173469-30-2

tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate

Cat. No. B066637
M. Wt: 267.32 g/mol
InChI Key: DKRXNASSCMPJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate, also known as TIPPC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TIPPC is a piperidine derivative that contains an imidazole ring, making it a potential candidate for a wide range of applications in pharmaceutical research.

Mechanism Of Action

Tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate exerts its pharmacological effects by inhibiting the activity of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to cause cellular damage and contribute to the development of various diseases. tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the production of antioxidant enzymes that protect cells from oxidative stress.

Biochemical And Physiological Effects

Tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate has been shown to reduce oxidative stress and inflammation in various animal models. tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the major advantages of tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate is its high potency and selectivity towards ROS and RNS. However, tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate has poor solubility in water, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the research and development of tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of novel formulations of tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate that improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential use of tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate in the treatment of other diseases such as cardiovascular disease and diabetes.

Synthesis Methods

The synthesis of tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 1H-imidazole-5-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions.

Scientific Research Applications

Tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate has been extensively studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate has been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the prevention and treatment of oxidative stress-related diseases.

properties

CAS RN

173469-30-2

Product Name

tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate

Molecular Formula

C13H21N3O3

Molecular Weight

267.32 g/mol

IUPAC Name

tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate

InChI

InChI=1S/C13H21N3O3/c1-12(2,3)19-11(17)16-6-4-13(18,5-7-16)10-8-14-9-15-10/h8-9,18H,4-7H2,1-3H3,(H,14,15)

InChI Key

DKRXNASSCMPJDV-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CN=CN2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CN=CN2)O

Origin of Product

United States

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